N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a cyclopenta[d]pyrimidine ring with a benzo[d][1,3]dioxole moiety, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation . The reaction conditions often require the use of catalysts such as Mn(OTf)2 and oxidants like t-BuOOH in aqueous media .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of efficient catalysts and reagents can be scaled up for industrial applications, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: Using oxidants like t-BuOOH.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Commonly involves nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant in aqueous media.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily by inhibiting dihydrofolate reductase (DHFR), which is essential for the synthesis of tetrahydrofolate, a cofactor involved in the production of nucleotides . By inhibiting DHFR, the compound disrupts DNA synthesis and cell division, leading to the inhibition of tumor cell growth.
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known DHFR inhibitor used in cancer therapy.
10-ethyl-10-deazapterin: Another potent DHFR inhibitor with antitumor activity.
Uniqueness
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its structural combination of a cyclopenta[d]pyrimidine ring and a benzo[d][1,3]dioxole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(9-4-5-12-13(6-9)21-8-20-12)18-14-10-2-1-3-11(10)16-7-17-14/h4-7H,1-3,8H2,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSOAKOFENXCPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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